molecular formula C25H17FN2O2S B11570337 N-(4-fluorophenyl)-2-{3-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetamide

N-(4-fluorophenyl)-2-{3-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11570337
M. Wt: 428.5 g/mol
InChI Key: NHFOAOTXEVMVEZ-YDZHTSKRSA-N
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Description

N-(4-FLUOROPHENYL)-2-(3-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, an indole moiety, and a benzothiophene unit, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-(3-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-(3-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-(3-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-(3-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-FLUOROPHENYL)-2-(3-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is unique due to its combination of fluorophenyl, indole, and benzothiophene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17FN2O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C25H17FN2O2S/c26-17-9-11-18(12-10-17)27-24(29)15-28-14-16(19-5-1-3-7-21(19)28)13-23-25(30)20-6-2-4-8-22(20)31-23/h1-14H,15H2,(H,27,29)/b23-13+

InChI Key

NHFOAOTXEVMVEZ-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)/C=C/4\C(=O)C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=C4C(=O)C5=CC=CC=C5S4

Origin of Product

United States

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